molecular formula C12H24N2O2 B1526009 Tert-butyl 3-(aminomethyl)azepane-1-carboxylate CAS No. 876147-47-6

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate

Cat. No.: B1526009
CAS No.: 876147-47-6
M. Wt: 228.33 g/mol
InChI Key: QTTMMHODJVCZPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, an aminomethyl group, and an azepane ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of azepane with tert-butyl chloroformate in the presence of a base.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the azepane ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives of the azepane ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound could be explored for its therapeutic properties, possibly serving as a precursor for pharmaceuticals. Industry: It may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)azepane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets or pathways in the body to produce a therapeutic effect.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound has a similar structure but differs in the presence of a phenyl group instead of an azepane ring.

  • Tert-butyl (aminomethyl)carbamate: This compound lacks the azepane ring and has a simpler structure.

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Properties

IUPAC Name

tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMMHODJVCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876147-47-6
Record name tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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